5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
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Overview
Description
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted hydrazine with a phenyl-substituted nitrile in the presence of a trifluoromethylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxy-substituted benzaldehyde, while reduction could produce dihydrotriazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-triazine: Lacks the methoxy and trifluoromethyl groups, which can affect its reactivity and applications.
5-Methoxy-1,2,4-triazine: Lacks the phenyl and trifluoromethyl groups, influencing its chemical properties.
6-(Trifluoromethyl)-1,2,4-triazine:
Uniqueness
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is unique due to the combination of methoxy, phenyl, and trifluoromethyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c1-18-10-8(11(12,13)14)16-17-9(15-10)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWYKAEPXNAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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